molecular formula C17H24N2O5 B7059085 2-(1-Methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole

2-(1-Methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B7059085
M. Wt: 336.4 g/mol
InChI Key: HCEZNDJQTQFEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with a methoxyethyl group and a triethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4,5-triethoxybenzohydrazide with 2-(1-methoxyethyl)carboxylic acid under acidic or basic conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(1-Methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the functional groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxyethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the triethoxy groups, which may affect its reactivity and applications.

    2-(1-Methoxyethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole: Contains fewer methoxy groups, potentially altering its chemical properties.

    2-(1-Methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: Similar structure but with methoxy groups instead of ethoxy groups, which can influence its solubility and reactivity.

Uniqueness

2-(1-Methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of three ethoxy groups on the phenyl ring, which can enhance its solubility in organic solvents and potentially increase its biological activity. This compound’s specific structure allows for diverse applications and reactivity compared to its analogs.

Properties

IUPAC Name

2-(1-methoxyethyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-6-21-13-9-12(10-14(22-7-2)15(13)23-8-3)17-19-18-16(24-17)11(4)20-5/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEZNDJQTQFEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)C(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.